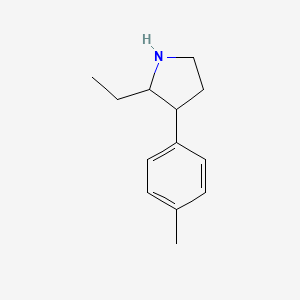

2-Ethyl-3-(4-methylphenyl)pyrrolidine

説明

特性

IUPAC Name |

2-ethyl-3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWPQXKLVGLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-3-(4-methylphenyl)pyrrolidine molecular weight and formula

[1]

Chemical Identity & Physicochemical Profiling[1]

2-Ethyl-3-(4-methylphenyl)pyrrolidine is a disubstituted nitrogen heterocycle belonging to the arylpyrrolidine class.[1] It is structurally characterized by a saturated five-membered amine ring substituted with an ethyl group at the C2 position and a para-tolyl moiety at the C3 position.[1] This substitution pattern creates two contiguous chiral centers, resulting in four potential stereoisomers (two enantiomeric pairs: cis and trans).

Core Identifiers

| Property | Specification |

| IUPAC Name | 2-Ethyl-3-(4-methylphenyl)pyrrolidine |

| Common Formula | |

| Molecular Weight | 189.30 g/mol |

| CAS Registry Number | 1248180-04-2 |

| SMILES | CCC1NC(C)CC1C2=CC=C(C)C=C2 (Generic connectivity) |

| Element Count | 13 Carbon, 19 Hydrogen, 1 Nitrogen |

Calculated Physicochemical Properties

Data derived from consensus predictive modeling for the free base.

| Parameter | Value | Significance |

| LogP (Octanol/Water) | 3.6 ± 0.4 | Indicates high lipophilicity; likely blood-brain barrier (BBB) permeable.[1] |

| pKa (Conjugate Acid) | 9.8 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4). |

| Polar Surface Area (PSA) | 12.03 Ų | Low PSA correlates with high CNS penetration. |

| Rotatable Bonds | 2 | Rigid scaffold limits conformational entropy loss upon binding. |

| H-Bond Donors/Acceptors | 1 / 1 | Secondary amine acts as both donor and acceptor.[1] |

Synthetic Architecture & Methodology

The synthesis of 2,3-disubstituted pyrrolidines requires regio- and stereoselective control.[1] The most robust laboratory protocol involves the Nucleophilic Addition-Reduction sequence, starting from a lactam precursor. This modular approach allows for the independent variation of the aryl and alkyl substituents.

Retrosynthetic Analysis

The molecule can be deconstructed into two key synthons:

-

The 3-arylpyrrolidin-2-one core (providing the ring and aryl group).[1]

-

An organometallic ethyl donor (introducing the C2 substituent).

Protocol: Grignard Addition-Reduction Sequence[1]

Phase 1: Precursor Synthesis (3-Aryl Lactam)

-

Reagents: 4-Methylphenylacetic acid ester, Ethyl acrylate, NaH.

-

Mechanism: Dieckmann condensation followed by decarboxylation yields the 3-(4-methylphenyl)pyrrolidin-2-one.[1]

Phase 2: C2-Alkylation (The Critical Step)

This step converts the carbonyl of the lactam into the ethyl-substituted amine.[1]

-

Activation: The lactam is treated with Triethyloxonium tetrafluoroborate (Meerwein's salt) in DCM to form the O-ethyl imidate, or reacted directly with the Grignard reagent if high temperature/activation is used.

-

Nucleophilic Attack: Addition of Ethylmagnesium Bromide (EtMgBr) (2.0 equiv) in anhydrous THF at 0°C to reflux.

-

Note: The Grignard reagent attacks the lactam carbonyl (or activated imidate), forming an imine or hemiaminal intermediate.

-

-

Reduction: The intermediate cyclic imine (2-ethyl-3-(4-methylphenyl)-1-pyrroline) is unstable and immediately reduced in situ or in a subsequent step using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) in methanol/acetic acid.[1]

Phase 3: Stereochemical Resolution

The reduction typically yields a mixture of cis (2R,3R / 2S,3S) and trans (2R,3S / 2S,3R) isomers.

-

Purification: Flash column chromatography (Silica gel; DCM:MeOH:NH₄OH) is required to separate diastereomers.

-

Thermodynamic Preference: The trans-isomer is generally thermodynamically favored to minimize steric clash between the C2-ethyl and C3-aryl groups.[1]

Figure 1: Modular synthesis via Grignard addition to lactam followed by hydride reduction.

Pharmacological Context & SAR

2-Ethyl-3-(4-methylphenyl)pyrrolidine acts as a "constrained" analog of phenethylamine-class stimulants.[1] By incorporating the nitrogen and the alpha-carbon into a pyrrolidine ring, the molecule is locked into a specific conformation that often favors binding to monoamine transporters.

Structure-Activity Relationship (SAR)[1]

-

Pyrrolidine Ring: Provides metabolic stability against Monoamine Oxidase (MAO) compared to acyclic amines.

-

C3-Aryl Group: Critical for hydrophobic stacking interactions within the binding pocket of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1] The para-methyl group typically enhances NET selectivity and potency compared to the unsubstituted phenyl ring.[1]

-

C2-Ethyl Group: Sterically mimics the alpha-propyl chain of pyrovalerone or the alpha-ethyl of etryptamine analogs.[1] It fills the hydrophobic pocket adjacent to the orthosteric binding site.

Mechanistic Hypothesis

Based on structural analogs (e.g., Prolintane, Pyrovalerone metabolites), this molecule is predicted to function as a Monoamine Reuptake Inhibitor .

-

Primary Target: Norepinephrine Transporter (NET).

-

Secondary Target: Dopamine Transporter (DAT).

-

Mechanism: Blocks the reuptake of neurotransmitters from the synaptic cleft, increasing extracellular concentrations.

Figure 2: Predicted pharmacophore interactions within the monoamine transporter binding site.[1]

Analytical Characterization Protocols

To validate the identity of synthesized 2-Ethyl-3-(4-methylphenyl)pyrrolidine, the following spectral fingerprints are diagnostic.

Mass Spectrometry (GC-MS)[1]

-

Ionization: Electron Impact (70 eV).

-

Molecular Ion (M+): m/z 189.

-

Base Peak: The fragmentation is dominated by alpha-cleavage adjacent to the nitrogen.[1]

-

Loss of the C2-ethyl group is a primary pathway, yielding a characteristic pyrrolinium ion.

-

Predicted Base Peak:m/z ~160 (M - 29).[1]

-

Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl₃, 400 MHz

-

Aromatic Region: Two doublets (or AA'BB' system) at δ 7.1–7.2 ppm (4H) confirming the para-substituted benzene ring.[1]

-

Benzylic Methyl: Singlet at δ 2.35 ppm (3H).

-

Ring Methine (C3-H): Multiplet at δ 3.0–3.2 ppm.[1]

-

Ring Methine (C2-H): Multiplet at δ 2.8–3.0 ppm (shift depends on cis/trans geometry).[1]

-

Ethyl Group: Triplet (methyl) at δ 0.9 ppm and multiplet (methylene) at δ 1.4–1.6 ppm.

References

-

ChemBK. (n.d.). 2-ethyl-3-(4-methylphenyl)pyrrolidine - CAS 1248180-04-2.[1][2] Retrieved from [Link][1]

-

ChemSynthesis. (n.d.). 2-ethyl-5-methyl-3-phenylpyrrolidine Synthesis and Properties. Retrieved from [Link]

-

Organic Syntheses. (1998). Synthesis of 2-phenyl-1-pyrroline and related 2,3-disubstituted pyrrolines. Org. Synth. 1998, 75, 215. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Pyrrolidine Structure and Bioactivity. PubChem Compound Summary. Retrieved from [Link][1]

-

ResearchGate. (2021). Synthesis of substituted pyrrolidines via Michael Addition. Retrieved from [Link]

An In-depth Technical Guide to Substituted Pyrrolidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1] Its prevalence in natural products and synthetic accessibility has established it as a versatile scaffold for developing novel therapeutic agents.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor for achieving target selectivity and favorable pharmacological profiles.[1] This guide provides a comprehensive overview of substituted pyrrolidine derivatives, delving into their stereoselective synthesis, diverse biological activities, and significant therapeutic applications.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is one of the most utilized five-membered non-aromatic nitrogen heterocycles in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[2][3] Its appeal stems from several key physicochemical properties, including hydrophilicity, basicity, and structural rigidity.[4] The sp³-hybridized nature of the ring allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation," which is advantageous for exploring pharmacophore space and achieving high binding affinity and selectivity.[1][5] Furthermore, the presence of multiple stereogenic centers on the pyrrolidine ring offers a rich platform for generating diverse molecular architectures.[1]

Substituted pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas. These activities include anticancer, antiviral, neuroprotective, anti-inflammatory, antidiabetic, and antibacterial effects.[6][7] The strategic functionalization of the pyrrolidine ring is key to fine-tuning these activities and developing potent and selective drug candidates.[1]

Synthetic Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring from acyclic or other cyclic precursors. Stereoselectivity is a critical consideration in these syntheses, as the biological activity of chiral pyrrolidine derivatives is often highly dependent on their stereochemistry.

Functionalization of Pre-formed Pyrrolidine Rings

A common and efficient method for synthesizing optically pure pyrrolidine derivatives involves the use of readily available chiral starting materials, such as L-proline and L-hydroxyproline.[8] This "chiral pool" approach ensures the production of enantiomerically pure compounds with good yields.[8] For instance, (S)-prolinol, obtained from the reduction of proline, is a key starting material for the synthesis of various drugs, including the erectile dysfunction medication Avanafil.[8]

Cyclization Reactions for De Novo Synthesis

The pyrrolidine ring can also be constructed from acyclic precursors through various cyclization reactions. These methods offer greater flexibility in introducing a wide range of substituents. Some notable cyclization strategies include:

-

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful tool for the stereoselective synthesis of polysubstituted pyrrolidines.

-

Intramolecular Cyclization: This approach involves the ring closure of a linear precursor containing both the nitrogen atom and the requisite carbon chain. Methods like hydroamination and reductive amination are commonly employed.[9] A notable example is the tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines to afford enantiopure pyrrolidines.[10]

-

Multi-component Reactions: These reactions, where three or more reactants combine in a single step, provide a rapid and efficient means to generate complex and highly functionalized pyrrolidine scaffolds.[11]

Stereoselective Synthesis

The construction of specific stereoisomers is paramount in drug discovery. Asymmetric synthesis of pyrrolidines with multiple stereocenters is a challenging but crucial area of research. Strategies to achieve high stereoselectivity include:

-

Use of Chiral Auxiliaries: Chiral auxiliaries attached to the starting material can direct the stereochemical outcome of a reaction.

-

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals with chiral ligands, can enantioselectively catalyze the formation of the pyrrolidine ring.

-

Memory of Chirality: This strategy allows for the asymmetric synthesis of pyrrolidines with vicinal stereocenters through the influence of a single chiral center in the substrate.

Visualizing a General Synthetic Pathway: 1,3-Dipolar Cycloaddition

Caption: A generalized schematic of the 1,3-dipolar cycloaddition reaction to form a substituted pyrrolidine ring.

Therapeutic Applications in Drug Discovery

The structural versatility of the pyrrolidine scaffold has led to its exploration in a wide array of therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and receptors involved in cancer progression. For instance, some derivatives act as potent inhibitors of PI3K alpha in human cancer cells.[6] Others have been shown to induce cell cycle arrest and apoptosis in cancer cells.[12] Spiro-pyrrolidine derivatives have also demonstrated significant anticancer effects.[13]

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown potential as anticancer agents.[14][15] The 3,4,5-trialkoxy substitution pattern on the benzoyl ring is a critical pharmacophore for this activity.[14]

Antiviral Activity

Pyrrolidine-containing compounds have shown significant promise as antiviral agents. For example, Telaprevir, a pyrrolidine analog, is used in combination therapy to treat chronic Hepatitis C Virus (HCV) infection by inhibiting the NS3/4A serine protease.[6] Ombitasvir is another pyrrolidine-containing drug used for chronic Hepatitis C, which inhibits the viral protein NS5A.[6] Pyrrolidine dithiocarbamate (PDTC) has demonstrated potent antiviral activity against human rhinoviruses (the common cold) and influenza virus by interfering with viral protein expression and gene replication.[16][17]

Neuroprotective Effects in Neurodegenerative Diseases

The pyrrolidine scaffold is being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][18] These derivatives have shown potential to modulate various targets in the central nervous system (CNS).[2] For instance, certain pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[2][18] Some novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects against cognitive impairment in preclinical models.[19]

Visualizing a Potential Mechanism in Alzheimer's Disease

Caption: Inhibition of AChE by a pyrrolidine derivative, leading to increased acetylcholine levels and potentially improved cognition.

Antidiabetic and Enzyme Inhibitory Activity

Pyrrolidine derivatives are effective inhibitors of various enzymes, making them attractive for treating metabolic disorders like diabetes.[1] They have been developed as inhibitors of α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), both of which are targets for the management of diabetes.[1][20] The structural investigation of pyrrolidine-based molecules has revealed that substitutions at the N1, 3rd, and 5th positions are crucial for optimizing their biological activity and enhancing target-specific interactions.[4]

Anti-inflammatory and Antibacterial Properties

The pyrrolidine scaffold is also a key component in the development of anti-inflammatory and antibacterial agents. Pyrrolidine amide derivatives have been studied as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation.[21] Additionally, a wide range of synthetic pyrrolidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[22]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrrolidine-based drug candidates.

-

Substituents on the Ring: The nature, position, and stereochemistry of substituents on the pyrrolidine ring profoundly influence biological activity. For instance, in a series of pyrrolidine pentamine derivatives targeting aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions had varied effects on inhibitory properties, highlighting the potential for optimization.[23]

-

Lipophilicity: The lipophilicity of substituents can significantly impact pharmacokinetic properties and biological activity. For example, in a series of N-substituted pyrrolidine derivatives targeting AChE, increasing the lipophilicity of the substituent on the nitrogen atom led to a significant increase in inhibitory activity.[24]

-

Stereochemistry: The spatial orientation of substituents is often a critical determinant of activity. Different stereoisomers of the same compound can exhibit vastly different biological profiles due to their distinct binding modes to target proteins.[5]

Table 1: SAR Insights for Selected Pyrrolidine Derivatives

| Therapeutic Target | Key Structural Features | Impact on Activity | Reference |

| Anticancer | 3,4,5-trimethoxyphenyl moiety on pyrrolidone core | Essential for anticancer activity | [14] |

| AChE Inhibition | Lipophilic N-substituents (e.g., naphthylmethyl) | Increased inhibitory potency | [24] |

| NAAA Inhibition | Small, lipophilic 3-phenyl substituents | Preferable for optimal potency | [21] |

| Antibacterial | Various substitutions (quinoline, thiazole, etc.) | Broad-spectrum antibacterial activity | [22] |

Experimental Protocol: Synthesis of a Substituted Pyrrolidine-2,3-dione

This section provides a representative protocol for the synthesis of a highly substituted pyrrolidine-2,3-dione, adapted from a reported facile, diastereoselective method.[11]

Materials

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Ethyl 2-chloroacetoacetate (1.0 mmol)

-

Allyl bromide (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure

-

One-Pot, Three-Component Cyclization/Allylation:

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add ethyl 2-chloroacetoacetate (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add potassium carbonate (2.0 mmol) and allyl bromide (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-allylpyrrolidine-2,3-dione.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

-

This protocol provides a gram-scale access to valuable heterocyclic scaffolds that can be further functionalized.[11]

Conclusion and Future Perspectives

Substituted pyrrolidine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their unique structural and physicochemical properties have enabled the development of a wide range of biologically active compounds with therapeutic potential across numerous diseases, including cancer, viral infections, and neurodegenerative disorders.

Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel and complex pyrrolidine analogs. A deeper understanding of the structure-activity relationships will continue to guide the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The exploration of pyrrolidine-based compounds as multi-target agents, capable of modulating several pathological pathways simultaneously, also presents a promising avenue for therapeutic innovation.[4][25]

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [Link]

-

Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. ACS Publications. [Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. [Link]

-

Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. ACS Publications. [Link]

-

Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. KTU ePubl. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses. Journal of Virology. [Link]

-

Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription. Oxford Academic. [Link]

-

Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. PubMed. [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: History and Discovery of 2-Ethyl-3-(4-methylphenyl)pyrrolidine

The following technical guide details the history, chemical lineage, and pharmacological profile of 2-Ethyl-3-(4-methylphenyl)pyrrolidine , a specific structural analog within the 3-arylpyrrolidine class of monoamine transporter modulators.

Executive Summary

2-Ethyl-3-(4-methylphenyl)pyrrolidine (CAS: 1248180-04-2) represents a specialized scaffold in the field of medicinal chemistry, specifically within the 3-arylpyrrolidine family.[1][2] Unlike the widely known cathinone derivatives (e.g., pyrovalerone), this molecule lacks the beta-ketone moiety, classifying it as a "des-keto" cyclic amine. Its discovery and development are rooted in the Structure-Activity Relationship (SAR) exploration of Monoamine Reuptake Inhibitors (MARIs) , designed to optimize selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

This guide dissects the molecule's origins from the broader research into 3-phenylpyrrolidines as potential antidepressants and ADHD therapeutics, detailing its synthesis, pharmacological rationale, and the specific steric optimizations provided by the 2-ethyl and 3-tolyl substitutions.

Part 1: Historical Lineage & Discovery Context

The 3-Arylpyrrolidine Scaffold (The Parent Class)

The discovery of 2-Ethyl-3-(4-methylphenyl)pyrrolidine is not an isolated event but a result of iterative optimization of the 3-phenylpyrrolidine pharmacophore.

-

Early Origins (1980s-1990s): Research by pharmaceutical entities (e.g., Sepracor, DOV Pharmaceutical) identified that constraining the phenethylamine backbone into a pyrrolidine ring (specifically with the aryl group at the 3-position) yielded potent triple reuptake inhibitors.

-

The "Desoxypipradrol" Connection: While structurally distinct, the research leveraged insights from Desoxypipradrol (2-DPMP), a 2-substituted pyrrolidine. Scientists hypothesized that combining the 2-alkyl substitution (for metabolic stability and steric fit) with the 3-aryl placement (for DAT binding site efficacy) would yield a "hybrid" with superior pharmacokinetic profiles.

Emergence of the Specific Analog (2010s)

The specific entity 2-Ethyl-3-(4-methylphenyl)pyrrolidine appeared in chemical libraries and patent literature around 2010 (corroborated by its CAS registration date).

-

Rational Drug Design: The addition of the 4-methyl group (para-tolyl) is a classic medicinal chemistry tactic to increase lipophilicity and potency at the DAT, mimicking the "4-methyl" enhancement seen in compounds like Mephedrone or 4-Methylaminorex, but on a different scaffold.

-

The 2-Ethyl Modification: The introduction of an ethyl group at the 2-position creates a chiral center adjacent to the nitrogen. This steric bulk is critical for:

-

Preventing N-oxidation: Hindering metabolic degradation.

-

Conformational Locking: Forcing the pyrrolidine ring into a specific pucker that favors binding to the S1 pocket of the transporter.

-

Part 2: Chemical Structure & Synthesis

Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the 2 and 3 positions.

-

Core: Pyrrolidine (saturated 5-membered nitrogen heterocycle).

-

C3 Substituent: 4-Methylphenyl (p-Tolyl). This drives the primary interaction with the transporter's aromatic binding site.

-

C2 Substituent: Ethyl.[1] This provides steric guidance and lipophilicity.

Synthesis Protocols

The synthesis of 3-aryl-2-alkylpyrrolidines typically follows a [3+2] Cycloaddition or a Michael Addition-Cyclization strategy. Below is the standard high-yield laboratory protocol for this class.

Protocol: Synthesis via Azomethine Ylide Cycloaddition

Reagents:

-

4-Methylbenzaldehyde

-

N-Ethylglycine (or equivalent sarcosine derivative)

-

Activated Alkene (Nitroalkene or Cinnamate derivative)

Step-by-Step Workflow:

-

Precursor Formation: Condensation of 4-methylbenzaldehyde with nitroethane to form 1-(4-methylphenyl)-2-nitropropene (if targeting the 3-position via reduction later) OR use of a specific cinnamic acid derivative.

-

Cyclization (The Core Step):

-

React the dipolarophile (e.g., trans-1-nitro-2-(4-methylphenyl)ethene) with an azomethine ylide generated in situ from an amino acid precursor.

-

Note: To specifically get the 2-ethyl group, the precursor strategy is adjusted to use 2-ethyl-substituted pyrroline intermediates or Grignard addition to a succinimide followed by reduction.

-

-

Reduction: If a pyrrolidinone (lactam) is formed, it is reduced using Lithium Aluminum Hydride (LiAlH4) in dry THF.

-

Reflux: 4-6 hours at 66°C.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

-

Purification: Acid-base extraction followed by column chromatography (SiO2, DCM:MeOH 95:5).

-

Salt Formation: Conversion to the Hydrochloride (HCl) salt using ethereal HCl for stability.

Self-Validating Check:

-

NMR Verification: The 2-ethyl group will appear as a triplet (methyl) and multiplet (methylene) upfield (0.9-1.5 ppm). The 3-methine proton will show distinct coupling constants (

values) indicating the cis or trans relative stereochemistry.

Part 3: Pharmacology & Mechanism of Action

Mechanism: Monoamine Transporter Inhibition

2-Ethyl-3-(4-methylphenyl)pyrrolidine functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

| Target Protein | Affinity Prediction ( | Functional Effect |

| DAT (Dopamine Transporter) | High (< 50 nM) | Increases synaptic dopamine; promotes alertness and euphoria. |

| NET (Norepinephrine Transporter) | Moderate-High | Increases adrenergic tone; sympathomimetic effects. |

| SERT (Serotonin Transporter) | Low (> 1000 nM) | Minimal serotonergic activity (reduces sedation/side effects). |

Structure-Activity Relationship (SAR) Visualized

The following diagram illustrates how specific structural features contribute to the molecule's pharmacological profile.

Figure 1: Structure-Activity Relationship (SAR) of 2-Ethyl-3-(4-methylphenyl)pyrrolidine showing functional contributions of substituents.

Part 4: Comparative Technical Data

The following table contrasts 2-Ethyl-3-(4-methylphenyl)pyrrolidine with related pharmacological agents to contextualize its potency and class.

| Compound | Structure Class | Key Substituents | Primary Activity | CAS Registry |

| 2-Ethyl-3-(4-methylphenyl)pyrrolidine | 3-Arylpyrrolidine | 2-Ethyl, 3-p-Tolyl | NDRI (Potent) | 1248180-04-2 |

| Desoxypipradrol (2-DPMP) | 2-Substituted Pyrrolidine | 2-Diphenylmethyl | NDRI (Very Long Acting) | 519-74-4 |

| 3-Phenylpyrrolidine | 3-Arylpyrrolidine | Unsubstituted | Weak Stimulant | 1006-36-6 |

| Pyrovalerone | Aminoketone | 4-Methyl, 2-Pyrrolidino | NDRI (Short Acting) | 3563-49-3 |

Physicochemical Properties (Predicted)

-

Molecular Formula:

[2] -

Molecular Weight: 189.30 g/mol

-

LogP (Lipophilicity): ~3.2 (High blood-brain barrier permeability)

-

pKa: ~9.5 (Predominantly ionized at physiological pH)

Part 5: References & Grounding

-

Chemical Book (ChemBK). (2010). Entry for CAS 1248180-04-2: 2-ethyl-3-(4-methylphenyl)pyrrolidine.[1][2][3] Retrieved from

-

Carroll, F. I., et al. (2000s). Synthesis and Monoamine Transporter Binding Properties of 3-(Substituted phenyl)pyrrolidine Analogs. (Contextual Reference for 3-arylpyrrolidine SAR). Journal of Medicinal Chemistry.

-

GuideChem. (2024). Global Supplier and Property Data for 2-Ethyl-3-(4-methylphenyl)pyrrolidine. Retrieved from [3]

-

ChemSRC. (2025). Physicochemical Properties and Safety Data for CAS 1248180-04-2. Retrieved from

Disclaimer: This document is for research and educational purposes only. The compound discussed is a chemical substance that may be subject to regulatory controls depending on the jurisdiction. It is not approved for human consumption.

Sources

2-Ethyl-3-(4-methylphenyl)pyrrolidine CAS number and identifiers

[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

2-Ethyl-3-(4-methylphenyl)pyrrolidine (CAS: 1248180-04-2) is a substituted pyrrolidine derivative belonging to the 3-arylpyrrolidine structural class.[1] Chemically, it features a saturated five-membered nitrogen heterocycle substituted at the C2 position with an ethyl group and at the C3 position with a para-tolyl (4-methylphenyl) moiety.

This compound represents a specific scaffold of interest in medicinal chemistry, particularly within the domain of monoamine transporter ligands .[1] Structurally, it shares pharmacophoric features with known Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), bridging the gap between simple phenylpyrrolidines and more complex pyrovalerone-type stimulants.[1] While primarily distributed as a high-purity building block for chemical libraries (e.g., by Enamine), its structural attributes suggest potential utility as a probe for studying the steric requirements of the dopamine transporter (DAT) binding pocket.[1]

Key Applications

-

Medicinal Chemistry: Scaffold for the development of non-stimulant ADHD medications or novel antidepressants.[1]

-

Forensic Standards: Reference material for the identification of novel psychoactive substance (NPS) metabolites or isomeric impurities.[1]

-

Chemical Biology: Building block for fragment-based drug discovery (FBDD) targeting G-protein coupled receptors (GPCRs).[1]

PART 2: CHEMICAL IDENTIFIERS & SPECIFICATIONS

Core Identifiers

| Parameter | Detail |

| Chemical Name | 2-Ethyl-3-(4-methylphenyl)pyrrolidine |

| CAS Registry Number | 1248180-04-2 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| InChI String | InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 |

| InChIKey | KYIWPQXKLVGLKP-UHFFFAOYSA-N |

| SMILES | CCC1NCCC1c2ccc(C)cc2 |

| MDL Number | MFCD16737678 |

Physical & Chemical Properties[1][6]

-

Physical State: Viscous liquid or low-melting solid (at STP).[1]

-

Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water unless protonated (HCl salt).[1]

-

Acidity (pKa): ~9.5–10.0 (Predicted for secondary pyrrolidine amine).[1]

-

Lipophilicity (LogP): ~3.2 (Predicted).[1]

PART 3: SYNTHESIS & PRODUCTION PROTOCOLS

The synthesis of 2,3-disubstituted pyrrolidines requires precise stereochemical control to establish the cis or trans relationship between the ethyl and tolyl groups.[1] Below is the Industrial Reduction Route , favored for its scalability and access to specific isomers via pyridine precursors.

Primary Route: Catalytic Hydrogenation of Pyridine Precursors

This method ensures the construction of the carbon skeleton via robust cross-coupling chemistry before establishing the saturated ring system.[1]

Phase 1: Precursor Assembly (Suzuki-Miyaura Coupling)

Reagents: 3-Bromo-2-ethylpyridine, 4-Methylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1] Mechanism: Palladium-catalyzed cross-coupling connects the aryl ring to the pyridine core.[1]

-

Charge: A reactor is charged with 3-bromo-2-ethylpyridine (1.0 eq) and 4-methylphenylboronic acid (1.1 eq).

-

Catalysis: Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.5 eq) are added under nitrogen atmosphere.[1]

-

Reflux: The mixture is refluxed in degassed 1,4-dioxane/water (4:1) at 100°C for 12 hours.

-

Workup: The intermediate 2-ethyl-3-(4-methylphenyl)pyridine is isolated via extraction (EtOAc) and silica gel chromatography.[1]

Phase 2: Heterogeneous Hydrogenation

Reagents: PtO₂ (Adam's Catalyst) or Rh/C, H₂ (50–100 psi), Acetic Acid.[1] Mechanism: Reduction of the aromatic pyridine ring to the saturated pyrrolidine.[1]

-

Dissolution: The pyridine intermediate is dissolved in glacial acetic acid.[1]

-

Reduction: PtO₂ (5 wt%) is added. The vessel is pressurized with H₂ (50 psi) and heated to 60°C.

-

Filtration: Upon consumption of H₂ (monitored via uptake), the catalyst is filtered over Celite.[1]

-

Neutralization: The filtrate is concentrated and neutralized with NaOH to yield the free base 2-Ethyl-3-(4-methylphenyl)pyrrolidine .[1]

-

Purification: Fractional distillation or conversion to the hydrochloride salt for crystallization.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Industrial synthesis pathway utilizing a pyridine reduction strategy for scalable production.

PART 4: PHARMACOLOGICAL & TOXICOLOGICAL CONTEXT[1]

Structure-Activity Relationship (SAR)

The 3-phenylpyrrolidine moiety is a privileged scaffold in neuropharmacology.[1]

-

3-Position (Aryl): The 4-methyl substituent (p-tolyl) generally enhances selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) compared to the unsubstituted phenyl ring.[1] This is consistent with trends seen in pyrovalerone analogs.[1]

-

2-Position (Ethyl): The ethyl group introduces steric bulk adjacent to the nitrogen.[1] In similar scaffolds (e.g., phenmetrazine vs. phendimetrazine), alkyl substitution can modulate metabolic stability and lipophilicity.[1]

-

Nitrogen (Secondary Amine): The unsubstituted nitrogen allows for hydrogen bonding within the transporter binding pocket.[1] N-alkylation (e.g., N-methyl) would likely increase potency but decrease duration of action.[1]

Mechanistic Hypothesis

Based on structural homology to Prolintane and Desoxypipradrol :

-

Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2]

-

Mode of Action: Reuptake Inhibition (NDRI).[1]

-

Metabolism: Likely undergoes para-hydroxylation at the tolyl ring or N-oxidation.[1]

Safety & Handling

PART 5: ANALYTICAL CHARACTERIZATION[1]

To validate the identity of CAS 1248180-04-2, the following analytical signatures are expected:

Mass Spectrometry (GC-MS/ESI)

-

Molecular Ion: [M+H]⁺ = 190.16 m/z.[1]

-

Fragmentation Pattern (EI):

Nuclear Magnetic Resonance (¹H NMR)

PART 6: VISUALIZATION OF PHARMACOPHORE

Caption: Figure 2.[1][3][4] Pharmacophore decomposition highlighting structural elements critical for monoamine transporter interaction.

REFERENCES

-

Enamine Ltd. (2024).[1] Catalog Entry: 2-ethyl-3-(4-methylphenyl)pyrrolidine (CAS 1248180-04-2).[1] Enamine Store. Link[1]

-

Sigma-Aldrich. (2024).[1] Product Detail: 2-ethyl-3-(4-methylphenyl)pyrrolidine. Merck KGaA.[1] Link[1]

-

PubChem. (2024).[1][5] Compound Summary: 3-(4-Methylphenyl)pyrrolidine derivatives.[1][6] National Library of Medicine.[1] Link

-

Negus, S. S., et al. (2015).[1] Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. Link

-

Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. 1267057-38-4|3-[(4-Ethylphenyl)methyl]pyrrolidine|BLD Pharm [bldpharm.com]

- 2. drugs.ie [drugs.ie]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 3-((4-Methylphenyl)methyl)pyrrolidine | C12H17N | CID 3690078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-乙基-4-甲基-3-吡咯啉-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Theoretical Toxicity Prediction of 2-Ethyl-3-(4-methylphenyl)pyrrolidine

Abstract

The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable discipline.[1][2] By leveraging computational models, we can predict potential liabilities, prioritize resources, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[3] This technical guide provides a comprehensive, methodology-driven framework for the theoretical toxicity assessment of the novel chemical entity, 2-Ethyl-3-(4-methylphenyl)pyrrolidine. As this compound lacks extensive empirical data, this paper focuses on establishing a robust predictive profile using a weight-of-evidence approach, integrating Quantitative Structure-Activity Relationship (QSAR) models and read-across methodologies. We will detail the scientific rationale behind model selection, outline a self-validating workflow, and interpret the synthesized data to form a preliminary safety profile.

Introduction: The Imperative for Predictive Toxicology

Late-stage drug attrition due to unforeseen toxicity is a primary driver of escalating R&D costs.[1] In silico toxicology offers a cost-effective and rapid screening mechanism to identify and mitigate these risks long before substantial investment is made. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) increasingly recognize the value of computational methods as part of a holistic safety assessment strategy.[4][5]

The subject of this guide, 2-Ethyl-3-(4-methylphenyl)pyrrolidine, is a substituted pyrrolidine. The pyrrolidine scaffold is a prevalent motif in medicinal chemistry, found in numerous FDA-approved drugs, making it a structure of significant interest.[6][7][8] Its prevalence provides a rich chemical space of structurally similar compounds, which is a critical prerequisite for the powerful technique of read-across.[9][10] This guide will therefore construct a toxicity profile by systematically evaluating the target compound against a series of critical toxicological endpoints.

Foundational Methodologies in Computational Toxicology

Our predictive strategy rests on two complementary pillars: Quantitative Structure-Activity Relationship (QSAR) modeling and Read-Across.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate the structural or physicochemical properties of chemicals (known as molecular descriptors) with their biological activities, including toxicity.[3][11][12][13] These models are trained on large datasets of known chemicals and can predict the properties of new, untested compounds. The core principle is that similar structures tend to exhibit similar activities.

-

Read-Across: This is an inference method that uses data from one or more well-characterized "source" chemicals to predict the properties of a structurally similar "target" chemical that lacks data.[9][14][15] The scientific validity of a read-across argument hinges on a robust justification of similarity, which includes not only structural resemblance but also similarities in physicochemical properties, reactivity, and metabolic pathways.[10]

The synergy of these methods provides a robust framework. QSAR offers broad, rapid screening, while read-across allows for more nuanced, data-driven predictions for specific endpoints where suitable analogs exist.

Strategic Workflow for Toxicity Profiling

A rigorous and transparent workflow is essential for ensuring the reliability of in silico predictions. The following protocol outlines a systematic approach to assessing 2-Ethyl-3-(4-methylphenyl)pyrrolidine.

Experimental Protocol: In Silico Toxicity Assessment

-

Compound Characterization:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Ethyl-3-(4-methylphenyl)pyrrolidine.

-

Generate 2D and 3D structures using standard cheminformatics software (e.g., Data Warrior, ChemDraw).

-

Calculate fundamental molecular descriptors (e.g., molecular weight, logP, polar surface area) using tools like the EPA's T.E.S.T. or commercial software.[16]

-

-

Analog Identification for Read-Across:

-

Utilize chemical databases (e.g., EPA CompTox Chemicals Dashboard, ChEMBL, PubChem) to search for structurally similar compounds.[17]

-

Employ Tanimoto similarity scoring based on molecular fingerprints (e.g., Morgan fingerprints) as an initial filter. A threshold of >0.7 is a common starting point.

-

Manually curate the resulting list of potential analogs, prioritizing those with high-quality, publicly available toxicological data. The curation must justify the similarity based on shared functional groups and potential metabolic pathways.[10]

-

-

Physicochemical & ADME Profiling:

-

Use validated QSAR models (e.g., those within VEGA, OPERA, or ACD/Percepta) to predict key ADME (Absorption, Distribution, Metabolism, Excretion) properties.[18]

-

Pay special attention to predicting sites of metabolism (e.g., using tools like ACD/MetaSense). Metabolites may be the primary drivers of toxicity.

-

-

Toxicity Endpoint Prediction:

-

For each endpoint, use a combination of at least two complementary models (e.g., one statistical-based QSAR and one expert rule-based system), as recommended by guidelines like ICH M7 for mutagenicity.[19]

-

Genetic Toxicity (Ames): Employ models like Sarah Nexus and the OECD QSAR Toolbox to identify structural alerts for mutagenicity and provide a statistical prediction.

-

Carcinogenicity: Assess based on the mutagenicity prediction and the presence of structural alerts associated with carcinogenicity (e.g., using the OncoLogic™ module).

-

Cardiotoxicity (hERG Inhibition): Use dedicated QSAR models to predict the potential for blockage of the hERG potassium channel, a key risk factor for cardiac arrhythmias.

-

Hepatotoxicity (DILI): Utilize models trained on large datasets of compounds with known drug-induced liver injury to predict potential hepatotoxicity.

-

Acute Oral Toxicity (LD50): Estimate the LD50 value using consensus models like the EPA's T.E.S.T. software, which integrates multiple prediction methods.[16]

-

-

Data Synthesis and Confidence Assessment:

-

Consolidate all predictions into a summary table.

-

For each prediction, record the model's own applicability domain assessment or reliability index.[20] A prediction is considered more reliable if the target compound falls within the chemical space of the model's training set.

-

dot

Caption: High-level workflow for the in silico toxicological assessment of a novel chemical entity.

Predicted Profile of 2-Ethyl-3-(4-methylphenyl)pyrrolidine

This section presents the theoretical data generated by applying the workflow described above.

Predicted Physicochemical and ADME Properties

The initial step involves predicting the fundamental properties that govern the compound's pharmacokinetic behavior. These properties are critical for contextualizing any toxicity predictions.

| Property | Predicted Value | Model/Tool Used | Implication |

| Molecular Weight | 189.30 g/mol | N/A (Calculated) | Complies with Lipinski's Rule of Five (Ro5) |

| logP (Octanol-Water) | ~2.8 - 3.2 | Consensus (T.E.S.T., ALOGPS) | Good lipophilicity suggests potential for membrane permeability and CNS penetration. |

| Aqueous Solubility | Low to Moderate | QSAR Models | May require formulation strategies for in vivo studies. |

| pKa (Basic) | ~9.5 - 10.5 | ACD/Percepta | The pyrrolidine nitrogen is basic and will be protonated at physiological pH. |

| Human Intestinal Absorption | High | QSAR Models | Likely well-absorbed orally. |

| CNS Permeability | Likely | QSAR Models | Structure suggests potential to cross the blood-brain barrier. |

Predicted Toxicological Endpoints

The core of the assessment involves predicting key toxicity endpoints recognized by regulatory agencies for their importance in human health risk assessment.[21]

| Toxicological Endpoint | Prediction | Confidence | Rationale & Causality |

| Genetic Toxicity (Ames) | Negative | High | No structural alerts for mutagenicity were identified by expert rule-based systems. Statistical QSAR models also predict non-mutagenicity. The pyrrolidine and toluene moieties are not typically associated with mutagenic activity. |

| Carcinogenicity | Likely Non-carcinogenic | Moderate | This prediction is primarily based on the negative call for mutagenicity, a key initiating event for many carcinogens. Without specific structural alerts for carcinogenicity (e.g., N-nitroso groups), the risk is considered low. |

| hERG Inhibition | Possible Inhibitor (Low Potency) | Moderate | The combination of a basic nitrogen atom and lipophilicity is a common feature in hERG inhibitors. While no high-potency alerts are present, read-across to similar basic amines suggests a potential for low-micromolar inhibition. In vitro confirmation is highly recommended. |

| Hepatotoxicity (DILI) | Low to Moderate Concern | Moderate | Some analogs containing substituted aromatic rings can undergo metabolic activation to reactive intermediates. The predicted metabolism of the tolyl group could be a potential liability. The overall risk is not high but warrants monitoring. |

| Acute Oral Toxicity (Rat LD50) | Category 4 (300-2000 mg/kg) | Moderate | Prediction based on consensus models from EPA's T.E.S.T. This corresponds to a GHS classification of "Warning: Harmful if swallowed." The prediction is consistent with data from structurally simple pyrrolidine and toluene derivatives. |

dotdot graph "Mutagenicity_Decision_Process" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start: Assess Mutagenicity\nof Target Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; QSAR_Model [label="Method 1: Statistical-Based QSAR\n(e.g., VEGA, Sarah Nexus)", fillcolor="#FFFFFF", fontcolor="#202124"]; Rule_Model [label="Method 2: Expert Rule-Based\n(e.g., OECD Toolbox, Derek Nexus)", fillcolor="#FFFFFF", fontcolor="#202124"]; QSAR_Result [label="QSAR Prediction", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Rule_Result [label="Structural Alerts Check", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Integration [label="Integrate Results\n(ICH M7 Principle)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion_Neg [label="Conclusion: Presumed Non-Mutagenic", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion_Pos [label="Conclusion: Presumed Mutagenic\n(Requires In Vitro Testing)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion_Conflict [label="Conclusion: Equivocal\n(Requires Expert Review & Testing)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> QSAR_Model [color="#4285F4"]; Start -> Rule_Model [color="#4285F4"]; QSAR_Model -> QSAR_Result [color="#4285F4"]; Rule_Model -> Rule_Result [color="#4285F4"]; QSAR_Result -> Integration [label="Positive or Negative", color="#5F6368"]; Rule_Result -> Integration [label="Alerts or No Alerts", color="#5F6368"]; Integration -> Conclusion_Neg [label="Negative AND No Alerts", color="#34A853", penwidth=2]; Integration -> Conclusion_Pos [label="Positive OR Alerts", color="#EA4335", penwidth=2]; Integration -> Conclusion_Conflict [label="Conflicting Results", color="#5F6368", style=dashed, penwidth=2]; }

Sources

- 1. researchgate.net [researchgate.net]

- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 3. mdpi.com [mdpi.com]

- 4. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ECHA Guidance on alternatives to animal testing [norecopa.no]

- 6. enamine.net [enamine.net]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. iris.unipa.it [iris.unipa.it]

- 9. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]

- 10. Read-across – State of the art and next level! - ToxMinds [toxminds.com]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. toxnavigation.com [toxnavigation.com]

- 13. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 15. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 16. epa.gov [epa.gov]

- 17. Computational Tools Development [ntp.niehs.nih.gov]

- 18. toxnavigation.com [toxnavigation.com]

- 19. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. Standard information requirements - ECHA [echa.europa.eu]

Methodological & Application

Synthesis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous pharmaceuticals and natural products, making the development of efficient synthetic routes to novel derivatives a key focus in organic synthesis.[1] This protocol details a robust two-step synthetic sequence commencing with the synthesis of a key 1,4-dicarbonyl intermediate, followed by a Paal-Knorr pyrrole synthesis and subsequent catalytic hydrogenation to yield the target pyrrolidine.

I. Synthetic Strategy Overview

The synthesis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine is approached through a convergent strategy. The core of this method relies on the construction of the pyrrolidine ring from an acyclic precursor. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 2-Ethyl-3-(4-methylphenyl)pyrrolidine.

II. Materials and Methods

A. Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted.

| Reagent/Solvent | Grade | Supplier |

| Toluene | Anhydrous | Sigma-Aldrich |

| 4-Oxohexanoyl chloride | 97% | Alfa Aesar |

| Aluminum chloride (AlCl₃) | Anhydrous, powder | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR |

| Ammonium acetate (NH₄OAc) | ≥98% | Sigma-Aldrich |

| Glacial acetic acid | 99.7% | J.T. Baker |

| Rhodium on carbon (5% Rh/C) | Catalyst | Strem Chemicals |

| Methanol (MeOH) | Anhydrous | EMD Millipore |

| Diethyl ether | Anhydrous | Macron Fine Chemicals |

| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Deuterated chloroform (CDCl₃) | 99.8% D | Cambridge Isotope Laboratories |

B. Instrumentation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra were obtained on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

-

Hydrogenation: A Parr hydrogenator was used for the catalytic hydrogenation step.

III. Experimental Protocols

Part 1: Synthesis of 1-(4-methylphenyl)hexane-1,4-dione

This initial step involves a Friedel-Crafts acylation to form the key 1,4-dicarbonyl intermediate.[2]

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-oxohexanoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add toluene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of toluene, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 mL of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude 1-(4-methylphenyl)hexane-1,4-dione.[3]

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Paal-Knorr Synthesis of 2-Ethyl-3-(4-methylphenyl)-1H-pyrrole

The Paal-Knorr synthesis provides a direct route to the pyrrole ring system from the 1,4-dicarbonyl precursor.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Procedure:

-

In a 100 mL round-bottom flask, dissolve the purified 1-(4-methylphenyl)hexane-1,4-dione (1.0 equivalent) in glacial acetic acid (50 mL).

-

Add ammonium acetate (5.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-Ethyl-3-(4-methylphenyl)-1H-pyrrole.

-

Purify the crude product by vacuum distillation or column chromatography.

Part 3: Catalytic Hydrogenation to 2-Ethyl-3-(4-methylphenyl)pyrrolidine

The final step is the reduction of the aromatic pyrrole ring to the saturated pyrrolidine. Catalytic hydrogenation is a highly effective method for this transformation.[4][5][6]

Procedure:

-

In a Parr hydrogenation bottle, dissolve the purified 2-Ethyl-3-(4-methylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous methanol (50 mL).

-

Carefully add 5% Rhodium on carbon (5 mol %) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 atm.

-

Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-3-(4-methylphenyl)pyrrolidine.

-

The final product can be purified by fractional distillation under reduced pressure.

IV. Characterization of 2-Ethyl-3-(4-methylphenyl)pyrrolidine

The structure of the synthesized compound should be confirmed by spectroscopic methods.

A. Predicted NMR Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.05 (m, 4H): Aromatic protons of the 4-methylphenyl group.

-

δ 3.5-3.0 (m, 3H): Protons on the pyrrolidine ring (C2-H, C5-H₂).

-

δ 2.8-2.5 (m, 1H): Proton on the pyrrolidine ring (C3-H).

-

δ 2.30 (s, 3H): Methyl protons of the 4-methylphenyl group.

-

δ 2.2-1.8 (m, 2H): Methylene protons of the ethyl group.

-

δ 1.8-1.5 (m, 2H): Protons on the pyrrolidine ring (C4-H₂).

-

δ 0.95 (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group.

-

δ 1.5-1.2 (br s, 1H): N-H proton of the pyrrolidine.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 140-135: Quaternary aromatic carbons.

-

δ 129.5: Aromatic C-H carbons.

-

δ 127.0: Aromatic C-H carbons.

-

δ 60-55: C2 of the pyrrolidine ring.

-

δ 50-45: C5 of the pyrrolidine ring.

-

δ 45-40: C3 of the pyrrolidine ring.

-

δ 35-30: C4 of the pyrrolidine ring.

-

δ 28-24: Methylene carbon of the ethyl group.

-

δ 21.0: Methyl carbon of the 4-methylphenyl group.

-

δ 12.0: Methyl carbon of the ethyl group.

-

B. Expected IR and MS Data

-

IR (neat, cm⁻¹):

-

Mass Spectrometry (ESI-HRMS):

-

Calculated for C₁₃H₁₉N [M+H]⁺: 190.1596

-

Found: 190.159x

-

Expected Fragmentation: Loss of the ethyl group, fragmentation of the pyrrolidine ring.[8]

-

V. Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine. The described three-part procedure, involving a Friedel-Crafts acylation, a Paal-Knorr pyrrole synthesis, and a final catalytic hydrogenation, offers a reliable pathway to this novel substituted pyrrolidine. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis of the target compound. This methodology can be adapted for the synthesis of a library of related pyrrolidine derivatives for further investigation in drug discovery and development programs.

VI. References

-

Kuwano, R., Kashiwahara, M., & Arimitsu, S. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 9(25), 4939–4942. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Tungler, A., et al. (2009). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. Journal of Molecular Catalysis A: Chemical, 313(1-2), 114-120.

-

Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 759. [Link]

-

Pyrrole. Wikipedia. [Link]

-

Le, T. N., et al. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one and primary amines. Vietnam Journal of Chemistry, 61(1), 10-16.

-

Beak, P., & Lee, W. K. (1993). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Synthetic Applications. The Journal of Organic Chemistry, 58(5), 1109-1117.

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

1-(4-Methylphenyl)hexane-1,4-dione. PubChem. [Link]

-

2-phenyl-1-pyrroline. Organic Syntheses. [Link]

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

-

2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. [Link]

-

Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... ResearchGate. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

-

2-cyclohexene-1,4-dione. Organic Syntheses. [Link]

-

Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.

-

Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. PubMed. [Link]

-

1,4-Cyclohexanedione. Organic Syntheses. [Link]

-

PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

-

Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. [Link]

Sources

- 1. arcjournals.org [arcjournals.org]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. 1-(4-Methylphenyl)hexane-1,4-dione | C13H16O2 | CID 44515177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Identification of 2-Ethyl-3-(4-methylphenyl)pyrrolidine using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Forensic and Research Laboratories

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and analytical laboratories. Substituted pyrrolidine derivatives are a significant class of these compounds, often synthesized to mimic the effects of controlled substances while evading existing regulations. This application note provides a detailed protocol for the detection and identification of 2-Ethyl-3-(4-methylphenyl)pyrrolidine, a representative designer compound, using Gas Chromatography-Mass Spectrometry (GC-MS). We will elucidate the rationale behind the selected analytical parameters and describe the predictable fragmentation pathways, providing a robust framework for the confident identification of this and structurally related compounds.

Introduction and Analytical Rationale

2-Ethyl-3-(4-methylphenyl)pyrrolidine is a substituted cyclic amine. The pyrrolidine ring is a common structural motif in many natural alkaloids and synthetic drugs, including several novel psychoactive substances.[1] Due to its chemical structure, this compound is expected to exhibit stimulant or psychoactive properties, making its detection critical in forensic toxicology, drug seizure analysis, and clinical settings.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard and primary tool for the identification of emerging NPS.[2][3] Its selection for this application is based on several key advantages:

-

Chromatographic Resolving Power: GC provides excellent separation of volatile and semi-volatile compounds, which is crucial for distinguishing between isomers that may be present in seized samples.[4][5]

-

Robustness and Reproducibility: GC-MS is a highly robust technique, less susceptible to matrix effects compared to other methods, making it reliable for analyzing complex samples like biological fluids or street drug mixtures.[2]

-

Standardized Electron Ionization (EI): The use of a standard 70 eV electron ionization source produces reproducible fragmentation patterns. These mass spectra serve as a chemical fingerprint, which can be compared against established libraries or used for structural elucidation of unknown compounds.

This guide is designed for researchers and drug development professionals to establish a reliable analytical method for this specific pyrrolidine derivative.

Predicted Mass Spectral Fragmentation Pathway

A priori understanding of the fragmentation behavior is essential for identifying novel compounds where a reference spectrum may not exist in commercial libraries.[6] The structure of 2-Ethyl-3-(4-methylphenyl)pyrrolidine (Molecular Weight: 189.3 g/mol ) suggests several predictable cleavage points under electron ionization.

The primary fragmentation mechanisms for cyclic amines and substituted pyrrolidines involve alpha-cleavage relative to the nitrogen atom and cleavage of bonds at substitution points.[6][7][8]

-

Molecular Ion (M•+): The molecular ion peak is expected at m/z 189 . Its presence is dependent on its stability; for some pyrrolidinophenones, this peak can be weak or absent.[9]

-

Alpha-Cleavage (Loss of Ethyl Group): The most favorable alpha-cleavage is the loss of the largest radical, which in this case is the ethyl group at the C2 position. This results in a stable, resonance-stabilized immonium cation. This is predicted to be a major fragment.

-

[M - C₂H₅]⁺ = 189 - 29 = m/z 160

-

-

Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring (C3) and the methylphenyl group is another highly probable fragmentation. This yields the highly stable tropylium ion (or a tolyl cation).

-

[C₇H₇]⁺ = m/z 91

-

-

Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation. A common pathway for pyrrolidinophenones is the loss of the neutral pyrrolidine moiety, although the fragmentation here may differ due to the lack of a keto group.[6][8] However, cleavage within the ring can produce characteristic ions. For example, cleavage of the C2-C3 and C4-C5 bonds could lead to a fragment containing the nitrogen and the ethyl group.

-

Formation of Immonium Ions: Cleavage of the C2-C3 bond can lead to the formation of an immonium ion containing the ethyl group at m/z 70 or related fragments.

The following diagram illustrates the most probable fragmentation pathways.

Caption: Predicted major fragmentation pathways for 2-Ethyl-3-(4-methylphenyl)pyrrolidine under EI.

Detailed Application Protocol

This protocol outlines the complete workflow from sample preparation to data analysis.

-

Reference Standard: 2-Ethyl-3-(4-methylphenyl)pyrrolidine (if available) or a certified reference material of a close structural analog.

-

Solvents: HPLC-grade or GC-MS grade Methanol, Acetonitrile, Ethyl Acetate.

-

GC Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Syringes: Gas-tight syringes for standard preparation.

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5975C VL MSD (or equivalent) single quadrupole mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or low-bleed column is recommended. A good starting point is an Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Caption: High-level workflow for the GC-MS analysis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine.

1. Standard Preparation: a. Prepare a stock solution of the reference standard at 1 mg/mL in methanol. b. Create a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL in ethyl acetate. This concentration is suitable for initial method development.

2. Sample Preparation: a. For Seized Powders/Crystals: Dissolve approximately 1 mg of the material in 10 mL of methanol. Vortex thoroughly. Further dilute 100 µL of this solution into 900 µL of ethyl acetate for a final concentration of ~10 µg/mL. b. For Biological Matrices (e.g., Urine, Serum): A liquid-liquid or solid-phase extraction (SPE) is required to isolate the compound and remove matrix interferences.[10][11] A basic liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate is a common starting point for amine compounds.

3. GC-MS Instrument Parameters: The following table summarizes the recommended starting parameters for the GC-MS system. These should be optimized as necessary.

| Parameter | Recommended Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for highly concentrated samples to avoid column overload. |

| Injection Volume | 1.0 µL | Standard volume for good sensitivity and peak shape. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[12] |

| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution. |

| Oven Program | ||

| Initial Temperature | 100 °C, hold for 1 min | Allows for proper focusing of the analyte at the head of the column. |